Product packaging for N-Acryloylglycine(Cat. No.:CAS No. 24599-25-5)

N-Acryloylglycine

Cat. No.: B146873
CAS No.: 24599-25-5
M. Wt: 129.11 g/mol
InChI Key: LZCXCXDOGAEFQX-UHFFFAOYSA-N
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Description

N-Acryloylglycine is a high-purity functional monomer extensively utilized in the synthesis of advanced polymeric hydrogels for foundational life science research . Its molecular structure serves as the foundational building block for creating biomimetic materials with tailored properties for studying complex biological processes. Researchers employ this compound to develop innovative hydrogel systems for applications in neuroregeneration and oncology research. In the field of neural engineering, hydrogels derived from this compound create a supportive 3D microenvironment that mimics the natural extracellular matrix . These glycine-based hydrogels are documented to promote neuronal health by facilitating robust neurite outgrowth, stabilizing the cellular cytoskeleton, and providing significant protection against oxidative stress by scavenging reactive oxygen species (ROS) . The resulting polymers exhibit high swelling behavior and mechanical stability (storage modulus G′ ~2.3–2.7 kPa), which is conducive to cellular differentiation and is biocompatible with cell lines such as PC12 and primary cortical neurons . Conversely, in cancer research, polymers incorporating this compound demonstrate a potent dual mechanism of action. They exhibit anti-proliferative and anti-migratory effects against aggressive cancer cell lines, including glioblastoma and triple-negative breast cancer . The proposed mechanism involves the inhibition of key enzymes like heparanase and other proteases, which are critical drivers of tumor progression, invasion, and angiogenesis . This makes this compound-based polymers a subject of interest for investigating new pathways in cancer therapeutics without the use of conventional chemotherapeutic drugs . This product is intended For Research Use Only (RUO) and is not intended for use in diagnostic or therapeutic procedures for humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO3 B146873 N-Acryloylglycine CAS No. 24599-25-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(prop-2-enoylamino)acetic acid
Source PubChem
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InChI

InChI=1S/C5H7NO3/c1-2-4(7)6-3-5(8)9/h2H,1,3H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCXCXDOGAEFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30602-14-3
Record name Glycine, N-(1-oxo-2-propen-1-yl)-, homopolymer
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DSSTOX Substance ID

DTXSID50865161
Record name N-Prop-2-enoylglycine
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Molecular Weight

129.11 g/mol
Source PubChem
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Physical Description

Solid
Record name N-Acryloylglycine
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CAS No.

24599-25-5
Record name Acryloylglycine
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Record name 1-Aminopropenal acetic acid
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Record name 1-Aminopropenal acetic acid
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Record name N-Acryloylglycine
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Synthetic Methodologies and Chemical Reactions of N Acryloylglycine

Acylation Reactions for N-Acryloylglycine Synthesis

The most common approach to synthesizing this compound involves the reaction between glycine (B1666218) and acryloyl chloride. Alternative routes also exist to achieve this acylation.

The synthesis of this compound typically involves the acylation of glycine with acryloyl chloride. smolecule.com This reaction is commonly carried out in an aqueous medium, often in the presence of a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to neutralize the hydrochloric acid generated during the reaction. smolecule.comrsc.orgresearchgate.net The reaction mechanism is related to the Schotten-Baumann reaction, which is suitable for the synthesis of amides from acyl chlorides and amines in alkaline conditions. rsc.org

In a typical procedure, glycine is dissolved in an aqueous alkaline solution, and a solution of acryloyl chloride, often in an organic co-solvent like tetrahydrofuran (B95107) or 1,4-dioxane (B91453), is added dropwise. researchgate.netucsd.eduresearchgate.net The reaction mixture is usually kept in an ice bath and stirred vigorously to control the reaction rate and temperature. researchgate.netucsd.edu

Optimization of the reaction conditions is crucial to maximize the yield and purity of this compound. Key parameters include temperature, pH, stirring speed, and the rate of addition of acryloyl chloride. Maintaining a low temperature, typically around 0°C or below 15°C, is important to minimize the hydrolysis of acryloyl chloride, which competes with the desired acylation reaction. google.com The pH of the reaction mixture is also critical and is generally maintained in an alkaline range (e.g., pH 7.5–7.8 or using a sufficient amount of base) to ensure the glycine is in a reactive form and to neutralize the acidic byproduct. researchgate.netucsd.edu Vigorous stirring is employed to ensure efficient mixing of the reactants, especially when dealing with a biphasic system (aqueous and organic phases). researchgate.netucsd.edu Dropwise addition of acryloyl chloride helps to control the reaction rate and manage the heat generated. researchgate.netucsd.edu

Besides the direct acylation of glycine with acryloyl chloride, alternative synthetic pathways to this compound have been explored. One such route involves a one-pot procedure starting from a ketone, an ammonium (B1175870) salt, and a cyanide salt in water to form an aminonitrile. This aminonitrile is then acryloylated in an aqueous medium to yield an acrylamidonitrile, which is subsequently hydrolyzed with aqueous acid to produce the N-acryloyl-α-amino acid, such as this compound. smolecule.comgoogle.com This method offers a different approach to construct the N-acryloyl amino acid structure. Another reported method involves modifying existing protocols, such as using specific bases like KOH and solvents like 1,4-dioxane in the reaction of glycine with acryloyl chloride. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

Derivatization Strategies of this compound

This compound possesses two key functional groups, the carboxylic acid and the acryloyl group, which allow for further chemical modifications and polymerization reactions. This section focuses on derivatization reactions other than polymerization.

The carboxylic acid group of this compound can undergo esterification reactions with alcohols to form this compound esters. smolecule.com This is a common method to modify the properties of the molecule, for instance, to alter its hydrophilicity or introduce reactive groups for subsequent reactions. The Steglich esterification, a mild method utilizing a carbodiimide (B86325) (like DCC) and a catalyst (like DMAP), is a relevant technique for the esterification of carboxylic acids under mild conditions. organic-chemistry.org Examples of synthesized esters include this compound t-butyl ester, which can be prepared through the condensation of acryloyl chloride and glycine t-butyl ester. rsc.org The synthesis of poly(this compound methyl ester) and poly(this compound ethyl ester) has also been reported, indicating the esterification of the carboxylic acid group with methanol (B129727) and ethanol, respectively. researchgate.net

Functionalization with Other Chemical Moieties

This compound (NAG) is a versatile molecule possessing both an acryloyl group and a carboxylic acid functional group, which allows for various chemical modifications and functionalization reactions. These reactions can lead to the formation of derivatives with altered properties, suitable for diverse applications, particularly in polymer science and biomaterials.

The carboxylic acid group of this compound can undergo esterification reactions with alcohols, yielding corresponding esters. These ester derivatives can serve as intermediates for synthesizing a range of other compounds. smolecule.com

Acylation reactions are also possible, where this compound can react with nucleophiles such as amines or alcohols. This reactivity can lead to the formation of amides or esters, respectively. smolecule.com This provides a route to conjugate this compound to molecules containing amine or hydroxyl functionalities.

Functionalization through copolymerization is a significant area of research for this compound. It can undergo radical polymerization, including controlled techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to form homopolymers (poly(this compound)) or copolymers with other monomers. smolecule.comresearchgate.netresearchgate.net Copolymerization allows for the incorporation of this compound into polymeric structures with tailored properties.

For instance, this compound has been copolymerized with acrylamide (B121943) to synthesize poly[(N-acryloyl glycine)-co-(acrylamide)] hydrogels. researchgate.netrsc.org These copolymers have been investigated for their biological activities, including potential in inhibiting cell growth in certain cancer cell lines. researchgate.netrsc.org Research findings indicate that both this compound monomer and its copolymers with acrylamide exhibit heparanase inhibitory activity. rsc.org

Another example of functionalization through grafting involves the graft copolymerization of this compound onto carboxymethyl chitosan (B1678972). This method has been explored to introduce carboxyl groups onto the chitosan backbone, achieving high grafting percentages. mdpi.com Such functionalized polymers can be used as sorption materials after crosslinking. mdpi.com

Furthermore, this compound has been incorporated into block copolymers. For example, diblock copolymers based on poly(N-isopropylacrylamide) (PNIPAAm) and poly(this compound) have been synthesized via RAFT polymerization and subsequently functionalized with moieties like benzospiropyran. researchgate.net These multi-stimuli responsive block copolymers can form micelles in aqueous solutions, with their behavior influenced by external stimuli such as temperature and light. researchgate.net This functionalization allows for potential applications in controlled release systems.

Functionalization can also involve conjugating this compound-containing polymers to other molecules, such as drugs or biomolecules. For example, copolymers of N,N-dimethylacrylamide and this compound methyl ester have been synthesized and subsequently modified to conjugate doxorubicin, a chemotherapy drug. sci-hub.se This involves converting methyl ester groups to hydrazides for binding the drug via a hydrolytically labile hydrazone bond. sci-hub.se

Research findings on the functionalization of this compound highlight its utility in creating materials with specific characteristics. The ability to functionalize this compound through various chemical reactions and polymerization techniques makes it a valuable building block for developing new polymers and conjugates with potential applications in biomedical and material science fields.

Data from research on the heparanase inhibitory activity of this compound and its copolymers with acrylamide provides insights into their functional properties. rsc.org

Compound/PolymerBinding Affinity (kcal mol⁻¹)Kᵢ (µM)Effect on Cell Migration (MDA-MB-231 & LN229)
This compound monomer-5.16166.36Non-significant inhibition
Linear Heteropolymer (NAG-co-Ac, 6 units)-7.62Not specifiedDecreased migration
Cross-linked Heteropolymer (NAG-co-Ac, 6 units)-10.45Lower than monomerDecreased migration

Note: Data is based on research findings regarding heparanase inhibition and cell migration in specific cancer cell lines. rsc.org

Polymerization and Polymeric Derivatives of N Acryloylglycine

Radical Polymerization of N-Acryloylglycine (Poly(this compound), PNAG)

This compound can undergo radical polymerization to form poly(this compound) (PNAG) smolecule.comrsc.org. This process involves the formation of active radical centers that propagate the polymerization chain by successive addition of monomer units fiveable.melibretexts.org. PNAG nanoparticles, for instance, have been synthesized via mini-emulsion radical polymerization rsc.org.

Initiation Mechanisms and Kinetics

Radical polymerization is initiated by species containing unpaired electrons wikipedia.org. Initiation typically involves the dissociation of an initiator molecule to form radicals, followed by the addition of a monomer molecule to the initiating radical wikipedia.orguc.edu. Common radical initiators include azo compounds like AIBN (2,2'-azo-bis-isobutyronitrile) and peroxides libretexts.orguc.edu. In the mini-emulsion radical polymerization of this compound, AIBN has been used as an organic soluble radical initiator, activated at temperatures between 60 and 80 °C rsc.org.

Influence of Monomer Concentration and Initiators

Higher initiator concentration typically leads to more active centers and a faster polymerization rate fiveable.meuobaghdad.edu.iq. The concentration of the monomer also directly influences the rate of propagation, as the polymer chain grows by the addition of monomer units to the active center fiveable.me. Studies on the kinetics of other acrylamide (B121943) derivatives have shown the reaction orders with respect to initiator and monomer concentration uobaghdad.edu.iq. For instance, in the radical polymerization of acrylamide, the orders with respect to initiator and monomer were reported as 0.5 and 1.26, respectively uobaghdad.edu.iq. While specific kinetic data for this compound homopolymerization regarding the precise influence of monomer and initiator concentration on reaction orders were not explicitly detailed in the provided snippets, the general principles of radical polymerization kinetics apply fiveable.meuobaghdad.edu.iq.

Cross-linking Strategies and Their Effects on Polymer Structure

Cross-linking is a crucial strategy used to modify the structure and properties of PNAG, particularly in the formation of hydrogels and nanoparticles rsc.orgresearchgate.net. Cross-linking agents create covalent bonds between polymer chains, leading to a network structure nih.gov. This network formation can enhance the stability, mechanical strength, and control the swelling behavior of the resulting material rsc.orgresearchgate.netnih.gov.

Divinylbenzene (B73037) (DVB) has been used as a cross-linking agent in the mini-emulsion radical polymerization of this compound to increase the stability of nanoparticles and impart a cross-linked net-like structure, porosity, and elasticity rsc.org. The concentration of the cross-linker can influence the size, magnetic separation ability, and water dispersibility of nanocomposites based on PNAG researchgate.net. For instance, nanocomposites cross-linked with tris(2-aminoethyl)amine (B1216632) at different concentrations (1 and 10 mol%) showed variations in these properties researchgate.net.

Cross-linking can be achieved through various methods, including chemical cross-linking using agents like glutaraldehyde (B144438), epichlorohydrin, or N,N′-methylenebisacrylamide (MBA) nih.govmdpi.com. Photo-initiators, such as 2,2-dimethoxy-2-phenyl acetophenone, can also be used in conjunction with cross-linking agents for the formation of cross-linked structures, as seen in the preparation of poly(this compound-chitosan) hydrogels uq.edu.auresearchgate.net. The degree and type of cross-linking significantly affect the swelling ratio, mechanical properties, and thermal stability of PNAG-based materials researchgate.netnih.gov.

Copolymerization with this compound

Copolymerization of this compound with other monomers allows for the creation of materials with tailored properties, combining the characteristics of the different monomer units uobaghdad.edu.iq.

This compound-Acrylamide Copolymers

Copolymers of this compound and acrylamide (poly(NAG-co-A) or poly(NAG-b-A)) have been synthesized, often in the form of hydrogels researchgate.netnih.govrsc.org. These copolymers combine the properties of poly(this compound), which can contribute pH-sensitivity due to the carboxylic acid groups, and polyacrylamide, known for its hydrophilic nature and mechanical stability mdpi.commdpi.complos.org.

Poly(this compound-acrylamide) hydrogels have been reported to exhibit high swelling ratios and good mechanical stability researchgate.netnih.gov. The swelling behavior of these copolymers can be influenced by factors such as pH and temperature mdpi.com. The presence of both this compound and acrylamide units allows for modulation of intramolecular and intermolecular forces, influencing properties like swelling, mechanical strength, and potentially biological interactions uobaghdad.edu.iqresearchgate.net.

Research has explored the use of poly(this compound-acrylamide) hydrogels in biomedical applications, such as mimicking the cellular microenvironment and promoting neurite growth researchgate.netnih.gov. The composition of the copolymer, specifically the ratio of this compound to acrylamide units, can impact its interactions with biological systems rsc.org. Studies have examined the cytotoxicity and hemolytic activity of these copolymers compared to the individual monomers rsc.org.

This compound-Chitosan Copolymers

Copolymerization of this compound with chitosan (B1678972), a natural polysaccharide, results in hybrid materials that combine the properties of a synthetic polymer with the biocompatibility and biodegradability of chitosan researchgate.netuobaghdad.edu.iqnih.gov. These copolymers are often synthesized as hydrogels and have been investigated for applications such as controlled drug delivery researchgate.netmdpi.com.

Poly(this compound-chitosan) hydrogels can be prepared through methods involving radical polymerization in the presence of chitosan uq.edu.auresearchgate.net. For instance, hydrogels have been obtained by irradiating solutions of this compound mixed with chitosan, using a photo-initiator and a cross-linking agent like glutaraldehyde uq.edu.auresearchgate.net.

These copolymers can exhibit pH and thermal responsiveness, which is beneficial for applications like targeted drug delivery in the gastrointestinal tract researchgate.net. The swelling behavior of poly(this compound-chitosan) hydrogels is influenced by the pH of the surrounding medium and temperature researchgate.net. Chitosan's amino and hydroxyl groups can interact with the functional groups of this compound, contributing to the structure and properties of the copolymer chimicatechnoacta.ru. Graft copolymerization of this compound onto carboxymethyl chitosan has also been explored, leading to functionalized materials with potential for metal ion adsorption mdpi.com.

Copolymers with N-Acryloyl-L-Phenylalanine Methyl Ester

Copolymerization of this compound (NAG) with N-Acryloyl-L-Phenylalanine Methyl Ester (NAPA) has been explored for the development of amphiphilic copolymers, particularly for applications in organ-targeted drug delivery systems (OTDDS). rsc.orgbhu.ac.ingoogle.com These copolymers, denoted as p(NAG-co-NAPA), are typically synthesized via free radical miniemulsion polymerization. rsc.org The synthesis involves the reaction of the amine group of the respective amino acid derivatives with acryloyl chloride to form the polymerizable monomers. rsc.org

The resulting p(NAG-co-NAPA) copolymers can form nanoparticles, where the hydrophilic carboxylic acid groups from NAG residues may form a shell, while the hydrophobic phenyl rings from NAPA residues can contribute to a core structure. rsc.org Studies have investigated the synthesis and physicochemical characteristics of these copolymers using techniques such as 1H NMR, 13C NMR, and FTIR to confirm their structure. rsc.org The properties of the resulting nanoparticles, including cell viability, have been evaluated, showing varying effects depending on the monomer ratios. rsc.org

Table 1: Reported Cell Viability for p(NAG), p(NAPA), and p(NAG-co-NAPA) Nanoparticles rsc.org

Copolymerization with Other Monomers and Their Impact on Polymer Properties

Copolymerization of this compound or its derivative N-acryloyl glycinamide (B1583983) (NAGA) with various other monomers allows for tuning the properties of the resulting polymers and hydrogels. For instance, copolymerization of NAGA with acrylamide (AAm) can yield thermosensitive supramolecular hydrogels (PNAGA-PAAm) with mechanical behaviors that can be adjusted by varying the monomer ratios and concentrations. rsc.org These hydrogels can exhibit "soft" mechanical properties at physiological temperatures and undergo sol-gel transitions. rsc.org

Copolymerization of NAGA with N-acryloxysuccinimide (NAS) through reversible addition-fragmentation chain transfer (RAFT) polymerization has been shown to produce P(NAGA-co-NAS) copolymers. acs.orgnih.gov These copolymers exhibit a tunable upper critical solution temperature (UCST) and improved bio-interfacial adhesion, making them promising for biomedical applications. acs.orgnih.gov

The copolymerization of NAGA with methacrylic acid (MAA) in the presence of a crosslinker results in P(NAGA-MAA) microgels. acs.org These microgels possess a random structure and display tunable phase transition behavior. acs.org

Copolymers of this compound with acrylamide, such as poly[(this compound)-co-(acrylamide)] [poly(NAG-b-A)], have been synthesized to create hydrogels with high swelling ratios (approximately 1500%), mechanical stability, biocompatibility, and proliferative characteristics. researchgate.netresearchgate.netacs.org These hydrogels can mimic the cellular microenvironment and promote neurite growth. researchgate.netresearchgate.netacs.org The thermal and swelling properties of conetworks can be controlled by copolymerization with different crosslinkers and compositions. researchgate.net

Furthermore, this compound has been copolymerized with monomers like acrylic acid, methacrylic acid, or other acrylic acid-comonomer mixtures to synthesize water-soluble polycarboxylic acids used in dental restoratives. google.com Copolymerization with zwitterionic monomers and anchoring monomers containing carboxyl acrylamides has also been explored for developing biocompatible and antifouling polymeric coatings. researchgate.net

Table 2: Examples of Copolymers of this compound Derivatives and Their Properties

Supramolecular Polymer Materials Incorporating this compound Derivatives

This compound derivatives, particularly N-acryloyl glycinamide (NAGA), are instrumental in the creation of supramolecular polymer materials. newswise.comcjps.orgrsc.orgresearchgate.net These materials are characterized by their structural integrity and function being derived from dynamic non-covalent interactions between monomeric units, with hydrogen bonding playing a crucial role. google.comtue.nl PNAGA-derived supramolecular materials exhibit a range of properties and have potential in various applications. newswise.comcjps.org Even subtle modifications in the chemical structure of NAGA-derived units can lead to significant differences in the performance of the resulting hydrogen-bonded supramolecular polymers. newswise.comcjps.org PNAGA hydrogels, formed through these interactions, can function as high-strength supramolecular polymer hydrogels. newswise.comresearchgate.netrsc.org

Self-Healing Polymer Systems

Supramolecular polymer materials incorporating this compound derivatives have demonstrated self-healing capabilities. newswise.comresearchgate.netrsc.orgresearchgate.netescholarship.orgnih.gov The dynamic and mobile nature of the dual-amide hydrogen bonds within the polymer side chains allows for the intrinsic self-healing of damaged areas. newswise.comnih.gov This reversible bonding mechanism enables the material to undergo multiple cycles of healing. nih.gov In some systems, such as poly(this compound-acrylamide) hydrogels, the self-healing process can be accelerated by the material's responsiveness to reactive oxygen species (ROS). researchgate.netresearchgate.netacs.org High-strength, instantly self-adhesive organic-inorganic hybrid hydrogels have been developed using N-acryloyl 2-glycine (ACG), where the hydrogen bonding from the poly(N-acryloyl 2-glycine) (PACG) side chains contributes to automatic self-repairing functionality. researchgate.net

Advanced Materials Science Applications of Poly N Acryloylglycine and Its Composites

Hydrogel Development and Characterization

Hydrogels are three-dimensional polymeric networks capable of absorbing and retaining large quantities of water. The development and characterization of PNAG-based hydrogels are crucial for tailoring their properties for specific applications. Characterization methods commonly employed include techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA), Scanning Electron Microscopy (SEM), and swelling ratio measurements to assess chemical structure, thermal stability, morphology, and water uptake capacity mdpi.comncsu.edueurjchem.com. Mechanical properties, such as tensile and compression strength, and biocompatibility are also critical aspects of hydrogel characterization for biomedical applications contractlaboratory.com.

Synthesis of PNAG Hydrogels

Physically cross-linked, injectable PNAG hydrogels have been synthesized based on glycine (B1666218). The molecular structures of the corresponding monomer and polymer can be confirmed using techniques like FTIR and 1H NMR measurements. researchgate.net

Synthesis of PNAG-Chitosan Hydrogels

Chitosan (B1678972), a naturally derived polymer from the deacetylation of chitin, is known for its biocompatibility, biodegradability, and antibacterial activity researchgate.netresearchgate.net. While chitosan possesses good mechanical properties, its limited solubility in water and physiological solvents can hinder in situ applications researchgate.net. The synthesis of PNAG-chitosan hydrogels aims to combine the favorable properties of both polymers. Although specific synthesis details for PNAG-chitosan hydrogels were not extensively detailed in the search results, the combination of natural polymers like chitosan with synthetic polymers is a common strategy to enhance properties such as biodegradability and biocompatibility mdpi.com. Research on chitosan-based hydrogels highlights methods such as in-situ biosynthesis and cross-linking with various agents to form composite hydrogels for tissue engineering and wound dressing applications researchgate.netresearchgate.net.

Synthesis of PNAG-Acrylamide Hydrogels

Hydrogels based on polyacrylamide (PAAm) are commonly synthesized through the free-radical copolymerization of acrylamide (B121943) (AAm) monomers with a chemical cross-linker, such as N,N'-methylenebisacrylamide (MBAA), in an aqueous solution ijpcbs.combiorxiv.org. The polymerization is typically catalyzed by an initiator system, such as ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED) biorxiv.orgresearchgate.net. The synthesis of poly(N-acryloylglycine-acrylamide) [poly(NAG-b-A)] nanohydrogels has been reported, involving the polymerization of a glycine-based acryloyl monomer and acrylamide using AIBN as an initiator and divinylbenzene (B73037) (DVB) as a cross-linking agent. These hydrogels have shown high swelling ratios and mechanical stability. acs.orgacs.org

Sol-Gel Transition Behaviors of PNAG Aqueous Solutions

The sol-gel transition behaviors of PNAG in aqueous solutions have been evaluated using methods such as the test tube-inversion method. This transition is influenced by factors including PNAG concentration, pH, and ionic strength. PNAG exhibits a temperature-responsive nature, where the sol-gel transition temperature depends on concentration and molecular weight. At lower temperatures, hydrogen bonding interactions among amide and carboxyl groups in PNAG chains and water molecules are strengthened, leading to a solidified hydrogel state. Conversely, at higher temperatures, hydrophobic interactions become more significant, resulting in a fluidic state. The gelling time of PNAG solutions is also dependent on its molecular weight, with higher molecular weights generally leading to decreased gelling times. The addition of salts like NaCl and NaI can influence the gelling time, with varying effects depending on the salt concentration. researchgate.netpsu.edu

Factor Effect on Sol-Gel Transition / Gelling Time
PNAG Concentration Influences transition temperature and gelling time. researchgate.netpsu.edu
pH Influences sol-gel transition behavior. researchgate.netpsu.edu
Ionic Strength Influences sol-gel transition behavior. researchgate.netpsu.edu
Temperature Dictates the state (sol at higher, gel at lower). researchgate.netpsu.edu
Molecular Weight Higher molecular weight decreases gelling time. psu.edu
NaCl Addition Can prolong gelling time at low concentrations, shorten at higher. psu.edu
NaI Addition Prolongs gelling time. psu.edu

Injectable Hydrogel Systems Based on PNAG

PNAG has shown potential as a component in injectable hydrogel systems, particularly those that are physically cross-linked. The injectability of PNAG originates from the hydrogen bonding interactions between the amide and carboxyl groups in the polymer chains and water molecules. researchgate.netpsu.edu Injectable hydrogels are advantageous for biomedical applications as they can be delivered with minimal invasiveness and can form a solid hydrogel in situ in response to physiological cues like temperature or pH changes nih.govnih.gov. Such systems are explored for applications like drug delivery and tissue regeneration researchgate.netmdpi.comnih.govresearchgate.net.

Nanocomposite Materials Incorporating Poly(this compound)

The integration of PNAG with nanoparticles leads to the formation of nanocomposites that exhibit enhanced or synergistic properties compared to the individual components. These nanocomposites leverage the responsive nature of PNAG and the unique characteristics of various nanoparticles, opening up possibilities for applications in areas such as targeted delivery, separation, and sensing.

Magnetite Nanoparticle Composites (MNP-PNAG)

Composites incorporating magnetite nanoparticles (MNPs) within a PNAG matrix, often referred to as MNP-PNAG, have been explored for their potential in magnetically guided applications and controlled release systems. Magnetite nanoparticles (Fe₃O₄) are favored for their superparamagnetic properties, low toxicity, and biocompatibility wikipedia.orgresearchgate.net. When combined with the pH- and thermoresponsive PNAG, these composites can respond to external stimuli like changes in temperature and pH, enabling controlled cargo release or separation.

Research has demonstrated the synthesis of MNP-PNAG nanocomposites for applications such as drug controlled release researchgate.netresearchgate.netdntb.gov.ua. The synthesis often involves coating or embedding MNPs within the PNAG polymer matrix. The properties of the resulting nanocomposite, such as size, magnetic separation ability, and dispersibility, can be influenced by factors like the type and concentration of crosslinkers used during synthesis researchgate.netresearchgate.net. For instance, studies have investigated the effect of crosslinkers like ethylenediamine (B42938) and tris(2-aminoethyl)amine (B1216632) on MNP-PNAG characteristics researchgate.netresearchgate.net. Nanocomposites crosslinked with tris(2-aminoethyl)amine have been reported to exhibit sizes ranging between 50 and 150 nm in diameter and can be rapidly separated using a magnet while maintaining good dispersibility in water researchgate.netresearchgate.net.

The pH- and thermoresponsive nature of the PNAG matrix in MNP-PNAG composites provides dual triggering mechanisms for controlled release applications researchgate.netresearchgate.net. Studies investigating the release profile of model drugs, such as theophylline (B1681296), from these nanocomposites have shown rapid release when the pH changes from neutral to acidic or basic conditions, or when the temperature increases researchgate.net.

Integration with Other Nanoparticle Systems

Beyond magnetite, PNAG has been integrated with other nanoparticle systems to create nanocomposite materials with diverse functionalities. This integration allows for the combination of PNAG's responsive properties with the specific attributes of different nanoparticles, tailoring the composite material for particular applications.

PNAG has been utilized in the development of hydrogel composites with other polymers, which can then incorporate nanoparticles or function as nanoparticle systems themselves. For example, poly(this compound-acrylamide) hydrogels, which involve PNAG, have been explored for applications mimicking the cellular microenvironment researchgate.netresearchgate.netnih.gov. These hydrogels can provide a stable 3D environment and have shown potential in promoting neurite growth researchgate.netnih.gov.

Furthermore, PNAG has been incorporated into core-shell structures with other materials like calcium alginate to form beads that can be used as delivery systems expresspolymlett.comtechscience.com. These core-shell beads, composed of a PNAG core and a calcium alginate shell, have demonstrated pH/temperature sensitive drug release behavior expresspolymlett.com. The swelling behavior of such beads is distinctly sensitive to pH and temperature changes expresspolymlett.com.

Biomedical Research Applications of N Acryloylglycine Derivatives

Drug Delivery Systems

N-Acryloylglycine and its polymers, particularly poly(this compound) (PNAG) hydrogels, have garnered interest as potential drug delivery systems due to their biocompatibility and responsiveness to environmental stimuli. smolecule.comexpresspolymlett.com Hydrogels, in general, are three-dimensional networks of hydrophilic polymers capable of absorbing significant amounts of water or biological fluids, making them suitable matrices for drug encapsulation and release. nih.govnih.gov The porous structure of hydrogels allows for efficient loading of bioactive agents and controlled release rates. nih.gov

Controlled Release Mechanisms from PNAG Hydrogels

The release of therapeutic agents from hydrogels can occur through various mechanisms, including diffusion-controlled, swelling-controlled, and chemically controlled release. nih.gov Diffusion-controlled release is a widely applicable mechanism where drug molecules diffuse through the hydrogel matrix based on concentration gradients. nih.govmdpi.com The mesh size and porosity of the hydrogel significantly influence this diffusion process. nih.govmdpi.com Swelling-controlled release becomes important when the diffusion of the drug is faster than the hydrogel's distention. nih.gov Chemically controlled release mechanisms involve chemical reactions within the gel matrix that dictate the release profile. nih.gov

PNAG hydrogels, and those incorporating NAG derivatives, can exhibit pH- and temperature-sensitive swelling behavior, which can be leveraged for controlled drug release. expresspolymlett.comexpresspolymlett.comresearchgate.net For instance, a novel pH/temperature sensitive hydrogel bead composed of calcium alginate and poly(this compound) (PAG) demonstrated distinct sensitivities to pH and temperature. expresspolymlett.comexpresspolymlett.com In a study using indomethacin (B1671933) as a model drug, the cumulative release at pH 7.4 was significantly higher (about 83.5% within 650 minutes) compared to pH 2.1 (16.6%). expresspolymlett.comexpresspolymlett.com The release rate was also faster at 37°C than at 24°C. expresspolymlett.comexpresspolymlett.com This responsiveness allows for the potential design of drug delivery systems that release their cargo in specific physiological environments. frontiersin.org

Table 1: In Vitro Drug Release from Ca-Alginate/PAG Hydrogel Beads (Model Drug: Indomethacin) expresspolymlett.comexpresspolymlett.com

Medium pHTemperature (°C)Cumulative Release (% within 650 min)
7.4 (PBS)Not specified (likely ambient or 37°C)~83.5
2.1 (PBS)Not specified (likely ambient or 37°C)16.6
Not specified (PBS)37Faster release rate
Not specified (PBS)24Slower release rate

The injectable nature of some glycine-based PAG systems, originating from hydrogen bonding interactions, also suggests their potential for minimally invasive drug delivery applications. expresspolymlett.comresearchgate.net

Organ-Targeted Drug Delivery Systems

Organ-targeted drug delivery systems (OTDDS) aim to selectively deliver therapeutic agents to specific organs or tissues, thereby increasing efficacy and reducing systemic side effects. rsc.orgjns.edu.af Polymeric nanoparticles derived from this compound have been investigated for their potential in organ-targeted delivery. rsc.orgresearchgate.netrsc.org Research has explored the design of copolymer libraries based on this compound (NAG) and N-acryloyl-L-phenylalanine methyl ester (NAPA) for OTDDS, including potential applications in treating triple-negative breast cancer and targeting organs like the liver, heart, lungs, and kidney. rsc.orgrsc.org Specific copolymer compositions within such libraries have shown preferential accumulation in certain organs in in vivo studies. rsc.org

Therapeutic Delivery of Biological Macromolecules

Hydrogels, including those based on NAG or its derivatives, are well-suited for the encapsulation and delivery of biological macromolecules such as proteins, growth factors, and genes. mdpi.comdovepress.com Their porous structure protects encapsulated macromolecules and allows for their sustained release. mdpi.comdovepress.com Nanocarriers, including polymeric nanoparticles, are increasingly used for the targeted delivery of biological macromolecules due to their ability to enhance solubility, improve bioavailability, and provide controlled release. mdpi.comnih.gov While the search results highlight the use of various nanocarriers and hydrogels for macromolecule delivery and mention the polymerizability of NAG for hydrogel formation, specific detailed research findings on the therapeutic delivery of biological macromolecules using PNAG hydrogels or NAG derivatives were not extensively detailed beyond the general applicability of such systems. smolecule.commdpi.comdovepress.commdpi.comnih.govfrontiersin.orgmdpi.com However, the inherent properties of PNAG hydrogels, such as their biocompatibility and tunable release characteristics, suggest their potential in this area. smolecule.comexpresspolymlett.comexpresspolymlett.comresearchgate.net

Tissue Engineering and Regenerative Medicine

This compound and its polymers are being explored for applications in tissue engineering and regenerative medicine, primarily through the development of hydrogel scaffolds. smolecule.comnih.govresearchgate.net Hydrogel scaffolds are favored in tissue engineering due to their structural similarities to the native extracellular matrix (ECM), providing a supportive environment for cell growth, proliferation, and differentiation. nih.govperrimangroup.co.uknih.gov

Scaffold Development for Tissue Engineering

Polymerization of NAG can yield hydrogels that serve as scaffolds for tissue engineering applications. smolecule.comresearchgate.net These hydrogels can provide a three-dimensional environment that mimics the cellular microenvironment. researchgate.net For example, a poly(this compound-acrylamide) [poly(NAG-b-A)] nanohydrogel has been synthesized and shown to be mechanically stable, biocompatible, and proliferative, providing a 3D environment that promotes neurite growth for primary cortical neurons. researchgate.netacs.orgresearchgate.net The conversion of glycine-based acryloyl monomers into polymers can modulate mechanical performance and mimic the cellular microenvironment. researchgate.netacs.orgresearchgate.net Hydrogels based on collagen and synthetic polymers, including those with similar functionalities to NAG derivatives, are commonly used to create scaffolds with desirable properties like controlled degradation rates, mechanical strength, and porosity. nih.govmdpi.comacs.orgmdpi.com

Promotion of Cell Proliferation and Migration

Research indicates that this compound and its polymeric forms can promote cell proliferation and migration, properties crucial for wound healing and tissue regeneration. smolecule.comrsc.org Polymeric nanoparticles derived from this compound (PNAG NPs) have demonstrated the ability to enhance skin restoration by coordinating immune responses and promoting tissue repair. smolecule.com In vivo studies with PNAG NPs formulated in an ointment base showed a significantly higher wound healing efficiency (approximately 31% higher) compared to a control group. rsc.org This was correlated with increased levels of IGF-1, suggesting enhanced angiogenesis, and changes in inflammatory markers (TNF-α and IL6) consistent with reduced inflammation. rsc.org

While this compound monomer itself might not always show significant effects on cell migration in certain cancer cell lines, its copolymerized forms, such as poly[(this compound)-co-(acrylamide)] p(NAG-co-Ac), have demonstrated the ability to mitigate cancer cell migration in wound scratch assays. rsc.org This indicates that the polymerization and copolymerization of NAG can influence its biological activity related to cell behavior. rsc.orgrsc.org The proliferative nature of glycine-based polymeric nanoparticles has also been noted in earlier research for wound healing and reducing inflammation. researchgate.net

Table 2: Effect of NAG and p(NAG-co-Ac) on Cancer Cell Migration (Wound Closure %) rsc.org

Cell LineTreatment (Concentration)Wound Closure % (48h)
MDA-MB-231Glycine (B1666218) (50 μg/mL)15.13 ± 2.37
MDA-MB-231Glycine (100 μg/mL)23.13 ± 3.53
MDA-MB-231Glycine (250 μg/mL)8.26 ± 3.28
LN229This compound (50 μg/mL)15.61 ± 4.26
LN229This compound (100 μg/mL)6.79 ± 0.01
LN229This compound (250 μg/mL)7.22 ± 5.67
LN229p(NAG-co-Ac) (50 μg/mL)11.56 ± 4.82
LN229p(NAG-co-Ac) (100 μg/mL)12.72 ± 6.87
LN229p(NAG-co-Ac) (250 μg/mL)4.18 ± 3.55

Poly(NAG-b-A) nanohydrogels have also been shown to facilitate cellular adhesion and proliferation, contributing to healthy neurite growth. researchgate.netacs.orgresearchgate.net

Neuronal Regeneration and Neurogenesis

Research indicates that materials incorporating this compound, specifically poly(this compound-acrylamide) [poly(NAG-b-A)] nanohydrogels, show promise in promoting neuronal regeneration and neurogenesis. These hydrogels are designed to mimic the extracellular matrix, providing a stable 3D environment conducive to the growth and differentiation of primary cortical neurons. Studies have demonstrated that poly(NAG-b-A) nanohydrogels can facilitate cellular adhesion, proliferation, actin filament stabilization, and neuronal differentiation, all of which are crucial for healthy neurite growth. researchgate.netnih.govacs.orgresearchgate.netresearchgate.net The hydrogel's ability to boost neurite outgrowth and maintain microtubule integrity in neuronal cells suggests its potential as a candidate for inducing neuronal regeneration. researchgate.netresearchgate.net Furthermore, this type of hydrogel may play a role in promoting nerve regeneration through mechanisms such as GSK3β inhibition. researchgate.netnih.gov

Angiogenesis Promotion

Angiogenesis, the formation of new blood vessels, is a critical process in tissue repair and regeneration. Polymeric this compound nanoparticles (PNAG NPs) have been investigated for their pro-angiogenic effects. In vivo studies, such as the chicken embryo membrane angiogenesis (CEMA) assay, have shown that PNAG NPs can promote vascular sprouting and angiogenesis. rsc.org This effect is considered essential for effective wound healing as it facilitates the migration of blood vessels to the wound site. rsc.org The increase in insulin-like growth factor 1 (IGF-1) levels observed in studies involving PNAG NPs can be correlated with increased angiogenesis and subsequent improvements in wound healing efficiency. rsc.orgrsc.org It is worth noting that while some research highlights the pro-angiogenic potential of materials derived from this compound, other studies investigating co-polymeric hydrogels containing this compound have indicated anti-angiogenic behavior in the context of cancer therapy. rsc.orgrsc.org

Wound Healing Applications

This compound-based materials are being explored for their application in wound healing due to their beneficial properties. Polymeric this compound nanoparticles (PNAG NPs) have shown potential in accelerating skin restoration. rsc.org These nanoparticles can promote rapid coordination between cell proliferation and migration, exert anti-inflammatory actions, and facilitate the simultaneous regeneration of skin tissues. rsc.orgrsc.org In vivo assessments have indicated a significantly higher wound healing efficiency with PNAG nanoformulations compared to control groups. rsc.orgrsc.org

Hydrogels incorporating this compound have also been developed as potential wound dressings. Self-healing supramolecular hydrogels utilizing N-acryloyl glycinamide (B1583983) monomers have demonstrated properties such as high tensile strength, stretchability, and self-healing capabilities. nih.govscispace.com When combined with elements like silver nanoparticles (Ag NPs), these hydrogels also exhibit antimicrobial properties, which is crucial for treating infected wounds. nih.govscispace.com In vivo experiments using these hydrogels as wound dressings have shown promotion of wound repair, including the reduction of inflammation, enhancement of collagen deposition, and promotion of angiogenesis. nih.govscispace.com

Interactions with Biological Systems at the Cellular Level

Materials derived from this compound interact with biological systems at the cellular level, influencing various cellular processes.

Cellular Adhesion and Differentiation

Poly(this compound-acrylamide) nanohydrogels have been shown to facilitate cellular adhesion and neuronal differentiation. researchgate.netnih.govacs.orgresearchgate.net These properties are integral to the hydrogel's ability to support healthy neurite growth and promote neuronal regeneration by providing a supportive extracellular mimetic environment. researchgate.netnih.govacs.orgresearchgate.net

Modulation of the Biological Microenvironment

This compound-based hydrogels play a significant role in modulating the biological microenvironment. The poly(NAG-b-A) nanohydrogel, for instance, provides a stable 3D extracellular mimetic environment that supports neuronal growth. researchgate.netnih.govacs.orgresearchgate.net These hydrogels can act as agonists or antagonists and possess antioxidant properties, further influencing the cellular surroundings and favoring physiological responses. researchgate.netnih.govacs.org The conversion of glycine-based acryloyl monomers into their corresponding polymers can also modulate the mechanical performance of the material and accelerate self-healing capabilities in response to reactive oxygen species (ROS). researchgate.netacs.org

Protection from Oxidative Stress

Oxidative stress is a key factor in various pathological conditions, including neurodegenerative diseases and impaired wound healing. Poly(this compound-acrylamide) hydrogels have demonstrated a protective role for neurons under oxidative stress conditions. researchgate.netnih.govacs.orgacs.org This neuroprotective effect highlights the potential clinical relevance of these materials for neuronal regenerative applications. researchgate.netnih.gov The responsive behavior of the polymerized material towards reactive oxygen species contributes to its ability to protect cells from oxidative damage. researchgate.netacs.org

Immunological Interactions

Polymeric nanoparticles derived from this compound have demonstrated the capacity to interact effectively with biological systems, notably in the context of wound healing. These nanoparticles have been shown to enhance skin restoration by coordinating immune responses and promoting tissue repair. foodb.ca At the cellular level, these interactions suggest potential for the development of therapies aimed at chronic wounds. foodb.ca Further research on related amino acid-based vinyl polymers, such as porous poly(N-acryloyl-glycine) [p(NAG)] nanoparticles, has indicated their potential as drug delivery carriers with enhanced anti-inflammatory effects. hmdb.ca Additionally, poly(N-acryloyl-L-phenylalanine methyl ester) [p(NAPA)] nanoparticles have exhibited adjuvant properties on the innate immune system. hmdb.ca

Anti-Cancer Research and Antitumorigenic Activity

Research into the anti-cancer properties of this compound derivatives has primarily focused on the copolymer poly[(N-acryloyl glycine)-co-(acrylamide)] (p(NAG-co-Ac)). This hydrogel has shown promising antitumorigenic capabilities in heparanase-driven malignancies. chem960.comuni.lu

Heparanase Inhibition by PNAG Derivatives

Heparanase is an enzyme that plays a significant role in the progression of invasive tumors. chem960.com Studies have revealed that the co-polymeric p(NAG-co-Ac) can inhibit heparanase activity. chem960.comuni.lunih.gov Investigations using Frontier Molecular Orbital theory and experimental evidence suggest that the introduction of acrylamide (B121943) into the glycine-based polymer enhances its biological activity. chem960.com Cross-linked homo-polymeric and hetero-polymeric tetrameric arrangements of the synthesized p(NAG-co-Ac) polymer have been shown to inhibit heparanase activity by interacting at heparanase binding domain II (HBDII) and heparanase binding domain III (HBD III). chem960.com Docking studies indicated a docking score of approximately -11.08 kcal mol⁻¹ (Kᵢ) for the interaction at HBDII. chem960.com Circular Dichroism (CD) spectroscopy has further shown that the p(NAG-co-Ac) hydrogel interacts with heparanase, leading to a disturbance in the enzyme's secondary protein structure. chem960.com

Cytotoxicity Towards Cancer Cell Lines

The synthesized p(NAG-co-Ac) hydrogel has demonstrated anti-proliferative activity against aggressive cancer cell lines. chem960.comnih.gov In vitro cytotoxicity assessments using the MTT colorimetric assay have been conducted to investigate the effect of p(NAG-co-Ac) on cell viability in various cancer cell lines, including MDA-MB-231 and LN229, and compared to the this compound monomer and glycine. nih.gov

While the this compound monomer exhibited a non-significant effect on the migration of MDA-MB-231 and LN229 cancer cell lines, p(NAG-co-Ac) decreased their migration rate. nih.gov Live-dead assays using acridine (B1665455) orange (AO) and propidium (B1200493) iodide (PI) staining indicated that the polymerized hydrogel exhibited significantly higher cytotoxicity towards cancer cells compared to the glycine and this compound monomers. nih.gov

Specific data on cell viability reduction by p(NAG-co-Ac) and this compound monomer in certain cancer cell lines has been reported. For instance, treatment with 500 μg mL⁻¹ of this compound and p(NAG-co-Ac) hydrogel led to a significant shift in the cell population towards the early apoptotic zone. nih.gov

Anti-Angiogenic Effects

In addition to its direct effects on cancer cells, the p(NAG-co-Ac) hydrogel has also exhibited anti-angiogenic behavior. chem960.comuni.lunih.gov Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and progression. The anti-angiogenic properties of p(NAG-co-Ac) suggest its potential to impede the vascularization of tumors. chem960.comuni.lu

Programmed Cell Death Induction

Studies have shown that the synthesized p(NAG-co-Ac) hydrogel favors programmed cell death, specifically apoptosis. chem960.comuni.lunih.gov Treatment with both this compound and p(NAG-co-Ac) hydrogel has been observed to induce apoptosis in cancer cells. nih.gov For example, at a concentration of 500 μg mL⁻¹, both this compound and p(NAG-co-Ac) hydrogel treatment resulted in a substantial percentage of the cell population entering the early apoptotic phase. nih.gov At 1000 μg mL⁻¹, a higher percentage of cells were found in the early apoptotic death phase after 24 hours of treatment with both compounds. nih.gov The study also noted that for this compound treatment, a relatively lower level of reactive oxygen species (ROS) production was observed compared to p(NAG-co-Ac) treatment, which was associated with observed apoptotic death. nih.gov

Biological and Biochemical Pathways Research Involving N Acryloylglycine

Inborn Errors of Metabolism and Acyl Glycine (B1666218) Profiling

Acyl glycines, including N-Acryloylglycine, are typically minor metabolites of fatty acids in healthy individuals. hmdb.cafoodb.ca However, the excretion of specific acyl glycines can be significantly increased in various inborn errors of metabolism (IEMs). hmdb.cafoodb.casmolecule.com These genetic disorders impair the body's ability to process certain substances, leading to the accumulation of potentially harmful byproducts. smolecule.com

This compound as an Acyl Glycine Metabolite

This compound is recognized as an acyl glycine metabolite found in normal human biofluids. hmdb.cafoodb.ca Its presence and levels are part of the broader profile of acyl glycines studied in metabolic research. hmdb.cafoodb.canih.gov

Role of Glycine N-Acyltransferase (EC 2.3.1.13)

Acyl glycines are synthesized through the enzymatic action of glycine N-acyltransferase (EC 2.3.1.13). hmdb.cafoodb.cafoodb.ca This enzyme catalyzes the chemical reaction where an acyl-CoA molecule combines with glycine to produce an N-acylglycine and coenzyme A (CoA). hmdb.cafoodb.cauniprot.orggenome.jp

The general reaction is:

Acyl-CoA + Glycine <=> N-Acylglycine + CoA + H+ uniprot.orggenome.jp

Different forms of glycine N-acyltransferase exist, and they can utilize various acyl-CoA substrates. genome.jp

Diagnostic Potential in Mitochondrial Fatty Acid Beta-Oxidation Disorders

The measurement of acyl glycines in biological fluids, including this compound, holds diagnostic potential for disorders associated with mitochondrial fatty acid beta-oxidation. hmdb.cafoodb.ca Mitochondrial fatty acid oxidation disorders (FAODs) are a group of IEMs caused by defects in the enzymes involved in the beta-oxidation of fatty acids. mdpi.comnih.govcocukmetabolizma.com These disorders can lead to the accumulation of fatty acid metabolites, including specific acyl glycines. mdpi.com

Analysis of acyl glycine profiles can provide insights into which specific enzyme in the beta-oxidation pathway might be deficient. nih.gov For example, elevated levels of certain acyl glycines are indicative of specific FAODs like medium-chain acyl-CoA dehydrogenase deficiency (MCADD), multiple acyl-CoA dehydrogenase deficiency (MADD), and short-chain acyl-CoA dehydrogenase deficiency (SCADD). nih.govmsdmanuals.comamegroups.org While this compound is an acyl glycine, its specific diagnostic significance compared to other acyl glycines in various FAODs is part of ongoing research in metabolic profiling. hmdb.cafoodb.canih.gov

Analysis of Acyl Glycine Levels in Biological Fluids

Analyzing acyl glycine levels in biological fluids such as urine and blood samples is a method used in the investigation and diagnosis of certain IEMs. smolecule.comnih.gov Techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are employed for the quantitative analysis of urinary acyl glycines, demonstrating high sensitivity and specificity for diagnosing several inherited metabolic disorders. nih.gov The study of abnormal levels of acyl glycines, including this compound, in these fluids can serve as a diagnostic tool. smolecule.comnih.gov this compound has been detected in the urine of patients with Alzheimer's disease, suggesting potential links to metabolic alterations in neurodegenerative conditions, although its direct role or diagnostic significance in this context requires further investigation. mdpi.com

Enzyme Inhibition Studies

This compound has been investigated for its potential to act as an inhibitor for various biological processes. biosynth.com

Inhibition of Fatty Acid Synthesis Enzymes

Research indicates that this compound can inhibit the synthesis of fatty acids by blocking the activity of key enzymes involved in their production. biosynth.com Fatty acid synthesis is a metabolic pathway that produces fatty acids from acetyl-CoA and malonyl-CoA, primarily occurring in the cytoplasm. youtube.com This process involves a series of enzymatic reactions, and inhibitors targeting these enzymes can disrupt fatty acid production. youtube.comdrugbank.com While the specific enzymes inhibited by this compound are not detailed in the provided snippets, the compound is noted for its ability to interfere with this pathway. biosynth.com

Inhibition of Antibody Binding to Glycoproteins

Studies have indicated that acryloylglycine possesses the ability to inhibit the binding of antibodies to glycoproteins. biosynth.com This inhibitory effect is suggested to potentially prevent immune responses that are mediated through these specific interactions. biosynth.com Glycoproteins are proteins that contain oligosaccharide chains (glycans) covalently attached to polypeptide side-chains. Research on other compounds has shown that the glycosylation of viral proteins, which are glycoproteins, can shield them from antibody recognition, and conversely, inhibiting this glycosylation can enhance antibody binding. nih.gov While this highlights the significance of glycoprotein (B1211001) glycosylation in antibody interactions, specific detailed findings on the mechanism or efficacy of this compound in this inhibitory process were not extensively detailed in the available information.

Modulatory Effects on Neurotransmitter Activity

This compound has been investigated for its potential to modulate neurotransmitter activity. biosynth.com N-acyl conjugates of amino acids and neurotransmitters (NAANs), a class of compounds that includes N-acyl glycines, have garnered attention for their potential roles within the nervous system. nih.gov These compounds, formed by conjugating amino acids or neurotransmitters like glycine or dopamine (B1211576) with fatty acids, can interact with various components of the nervous system, including G protein coupled receptors (GPCRs), ion channels, and transporters. nih.gov

Interactions with Dopamine Receptors

Investigations into the effects of acryloylglycine have included studies on its interactions with dopamine receptors. biosynth.com Dopamine receptors are a class of GPCRs that play crucial roles in the central nervous system. guidetopharmacology.orgumich.edu While the available information indicates that this compound's effects on these receptors have been explored biosynth.com, detailed research findings specifically outlining the nature and extent of these interactions, such as binding affinities or functional outcomes, were not provided in the search results. Research on related compounds, such as glycine transporter inhibitors, has suggested links between glycine-related systems and the modulation of dopamine levels, mediated by accumbal glycine receptors. nih.gov However, this research pertains to glycine receptors and transporters, not direct interaction of this compound with dopamine receptors.

Advanced Characterization and Computational Modeling in N Acryloylglycine Research

Spectroscopic Characterization of N-Acryloylglycine and its Polymers

Spectroscopic methods are indispensable tools for elucidating the chemical structure, functional groups, and molecular interactions of this compound and the polymers formed from it.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is widely used to identify the characteristic functional groups present in this compound monomer and its polymers, such as poly(this compound) (PNAG) and its copolymers. Analysis of FTIR spectra allows researchers to confirm the successful synthesis of the monomer and the subsequent polymerization by identifying key vibrational modes.

Characteristic absorption bands for this compound typically include signals corresponding to the N-H stretching vibration, C=O stretching of the carboxylic acid and amide carbonyl groups, C=C stretching from the acryloyl group, and C-N stretching. For example, studies on this compound and poly(this compound-acrylamide) hydrogels have reported specific FTIR bands for the NAG monomer, such as N-H stretching around 3323 cm⁻¹, O-H stretching around 3092 cm⁻¹, C=O (carbonyl) stretching at 1716 cm⁻¹, and C=C stretching at 1613 cm⁻¹. researchgate.net The polymerization process can be confirmed by changes or disappearance of characteristic monomer peaks (like the C=C stretch) and the appearance of new peaks or shifts in existing peaks corresponding to the polymer structure. researchgate.netrsc.org

Data from FTIR analysis can provide insights into the interactions within the polymer matrix, such as hydrogen bonding between amide and carboxylic acid groups, which play a significant role in the properties of PNAG-based hydrogels, including their pH and thermo-responsiveness.

Here is a table summarizing characteristic FTIR peaks for this compound monomer:

Functional GroupWavenumber (cm⁻¹)AssignmentSource
N-H stretching3323Amide N-H stretch researchgate.net
O-H stretching3092Carboxylic acid O-H researchgate.net
C=O stretching1716Carbonyl (acid/amide) researchgate.net
C=C stretching1613Acryloyl C=C researchgate.net
C=O stretching (Amide I)~1653Amide C=O stretch researchgate.net
N-H bending (Amide II)~1549Amide N-H bend researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful technique for confirming the molecular structure and purity of this compound monomer and characterizing the structure of its resulting polymers. These techniques provide detailed information about the chemical environment of individual atoms within the molecule.

¹H NMR spectra of this compound monomer show characteristic signals for the protons in the vinyl group (C=C), the methylene (B1212753) group (CH₂) adjacent to the amide nitrogen, and the proton on the carboxylic acid group (though this signal can be variable depending on solvent and concentration). For instance, a study reported ¹H NMR shifts for this compound in D₂O, including signals around 4.08 ppm (s, 2H) for the CH₂ group and characteristic double-doublets and triplets between 5.82–5.84 ppm and 6.24–6.39 ppm for the vinyl protons. researchgate.net Another source provides ¹H NMR shifts in water at pH 4.00, showing signals at various ppm values including a prominent peak at 3.87 ppm and signals in the 5.77-6.35 ppm range for the vinyl protons. nih.gov

¹³C NMR spectroscopy provides complementary information by showing signals for each unique carbon atom. For this compound, characteristic ¹³C NMR signals are observed for the carbonyl carbons (amide and carboxylic acid), the vinyl carbons, and the methylene carbon. researchgate.net Analysis of the shifts and splitting patterns in both ¹H and ¹³C NMR spectra allows for definitive structural confirmation of the synthesized monomer and the polymeric backbone after polymerization. researchgate.netrsc.org NMR is also used to study the polymerization process and confirm the successful formation of the polymer chain. ucsd.edu

UV-Vis Spectrophotometry for Release Studies

UV-Vis spectrophotometry is a straightforward and widely used technique for quantifying the concentration of substances that absorb light in the ultraviolet-visible region of the spectrum. In the context of this compound research, UV-Vis spectrophotometry is frequently employed to monitor the release of encapsulated drugs or other active agents from hydrogels or nanocomposites based on PNAG.

While this compound itself may have limited direct absorbance in the typical UV-Vis range used for drug quantification, the technique is applied to the release medium to measure the concentration of the released substance over time. By measuring the absorbance of the release medium at the characteristic wavelength of the encapsulated substance, researchers can determine the amount of substance released as a function of time, pH, temperature, or other stimuli. researchgate.netresearchgate.net This allows for the study of release kinetics and the evaluation of the pH- and thermo-responsive behavior of PNAG-based delivery systems. researchgate.netresearchgate.net For example, UV-Vis spectrophotometry has been used to analyze the release of model drugs like theophylline (B1681296) from PNAG-coated magnetic nanoparticles and 5-fluorouracil (B62378) from poly[this compound-chitosan] hydrogels. researchgate.netresearchgate.net The technique is valued for its simplicity, speed, and cost-effectiveness in monitoring release profiles. nerc.ac.ukamhsr.org

Circular Dichroism (CD) Spectroscopy for Protein Interaction Studies

Circular Dichroism (CD) spectroscopy is a valuable technique for studying the conformation of chiral molecules, particularly proteins, and investigating their interactions with other molecules. While this compound itself is a relatively small molecule, its polymers, especially those designed for biomedical applications, can interact with proteins. CD spectroscopy can be used to assess the impact of this compound or its polymers on protein structure.

CD spectra in the far-UV region (180-260 nm) are sensitive to the secondary structure of proteins (e.g., alpha-helices, beta-sheets), while the near-UV region (260-320 nm) provides information about the tertiary structure and the environment of aromatic amino acid side chains. creative-proteomics.compsu.edu Changes in the CD spectrum of a protein upon interaction with this compound or a PNAG-based polymer can indicate conformational changes in the protein. rsc.orgnih.govnih.gov

Research has utilized CD spectroscopy to study the interaction of this compound and poly[(this compound)-co-(acrylamide)] with enzymes like heparanase. rsc.org These studies can reveal whether the polymer or monomer alters the protein's secondary structure, providing insights into the mechanism of interaction and potential biological effects. For instance, a bathochromically shifted CD spectrum of heparanase in the presence of a p(NAG-co-Ac) hydrogel suggested that the hydrogel interacts with heparanase and disrupts its secondary protein structure. rsc.org CD spectroscopy can help determine binding affinities and the nature and extent of conformational changes upon complex formation. nih.gov

Microscopic and Morphological Analysis

Microscopic techniques are essential for visualizing the morphology, size, and dispersion of this compound-based materials, particularly in the form of nanoparticles, hydrogels, and nanocomposites.

Transmission Electron Microscopy (TEM) for Nanocomposites

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to examine the internal structure and morphology of materials at the nanoscale. In the context of this compound research, TEM is particularly useful for characterizing nanocomposites incorporating PNAG or its copolymers.

Studies have employed TEM to confirm the successful synthesis of PNAG nanoparticles and to examine their size and shape. rsc.org TEM images of PNAG-coated magnetic nanoparticles have shown the polymer layer surrounding the magnetic cores. researchgate.net Furthermore, TEM analysis of nanocomposites incorporating this compound-based polymers with fillers like nanosepiolite or carbon dots helps to assess the dispersion quality of the filler within the polymer matrix, identifying individual nanofibers or aggregates. sci-hub.seniscpr.res.in This morphological information is critical for understanding the relationship between the structure of the nanocomposite and its bulk properties, such as mechanical strength, thermal stability, and drug release characteristics. sci-hub.se

Here is a table summarizing TEM findings for some this compound related nanocomposites:

MaterialObserved Morphology/DispersionSize Range (if specified)Source
Poly(this compound) nanoparticles (PNAG)Nanoparticles, size and shape examinedNot specified rsc.org
PNAG-coated Magnetic NanoparticlesPolymer coating on magnetic cores, spherical particles50-150 nm diameter researchgate.net
PNAG/Nanosepiolite NanocompositesHeterogeneous morphology, dispersed nanofibers/aggregatesSome >500 nm, most shorter sci-hub.se
N-doped Carbon Dot-Copper NanocompositeSpherical~18.02 nm niscpr.res.in
N-doped Carbon Dot-Silver NanocompositeSpherical~16.40 nm niscpr.res.in

Temperature-Responsive Swelling Characteristics

Computational Chemistry Approaches

Computational chemistry provides valuable tools for investigating the characteristics and behavior of molecules like this compound without requiring extensive experimental work. By simulating molecular structures and interactions, researchers can predict properties, evaluate stability, and explore potential binding to biological targets.

Density Functional Theory (DFT) for Stability and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to model the electronic structure of molecules. This approach is applied to this compound to calculate various parameters that shed light on its stability and reactivity. DFT can be used to determine the solvation parameter and energy band gap of the molecule rsc.org. The dipole moment and intermolecular/intramolecular hydrogen bonding can also be investigated using DFT, providing insights into the molecule's stability, polarity, reactivity, and swelling behavior rsc.org.

Studies utilizing DFT, often at levels of theory such as B3LYP/6-311g*, have examined this compound in its monomeric form and as part of polymeric structures rsc.org. These calculations can determine the energy band gap (HOMO/LUMO), chemical hardness, and electrophilicity, which are indicators of reactivity and potential biological activity rsc.org. A larger HOMO-LUMO gap generally suggests higher stability, while a high electrophilicity index can indicate good electrophilic behavior and high reactivity acs.org. While computational approaches like DFT have limitations in fully describing chemical processes, they offer significant insights into the stability, chemical reactivity, and biological activity of molecules and polymers rsc.org.

Molecular Interaction Studies (e.g., Protein Inhibition)

Molecular interaction studies, particularly molecular docking, are employed to investigate how this compound and its derivatives might interact with biological targets, such as proteins. This is particularly relevant in exploring potential inhibitory activities. Molecular docking aims to predict the preferred orientation and binding affinity of a ligand (like this compound or its polymers) to a protein receptor oatext.com.

Research involving this compound, specifically in its polymeric form poly[(this compound)-co-(acrylamide)], has utilized molecular docking to study interactions with enzymes like heparanase rsc.orgnih.gov. Heparanase is an enzyme involved in various biological processes, including tumor progression rsc.orgnih.gov. Molecular docking studies have indicated that polymeric arrangements involving this compound can inhibit heparanase activity by interacting at specific binding domains, such as heparanase binding domain II (HBDII) and heparanase binding domain III (HBD III) rsc.orgnih.gov. The binding affinity is often represented by a docking score or inhibition constant (Ki) rsc.orgnih.gov. For instance, cross-linked homo-polymeric and hetero-polymeric tetrameric arrangements have shown docking scores around -11.08 kcal mol-1 (Ki) with heparanase nih.gov. These studies suggest that interactions with key amino acid residues within the protein's binding site are crucial for the inhibitory effect rsc.org.

While the monomeric this compound has also been examined, polymeric forms have shown increased binding affinity to target proteins like heparanase compared to the monomer researchgate.net. Molecular docking, along with techniques like enzyme inhibitory assays and CD spectroscopy, helps to understand the mechanism of interaction and the effect on protein structure rsc.orgnih.gov.

Here is a table summarizing some computational parameters and interaction data related to this compound and its polymers, based on the search results:

Computational MethodAnalyteParameter/TargetFindingsSource
DFTThis compound monomer & polymersEnergy band gap (HOMO/LUMO), Chemical hardness, ElectrophilicityUsed to assess reactivity and biological activity. rsc.org Higher HOMO-LUMO gap suggests stability. acs.org rsc.orgacs.org
DFTThis compound monomer & polymersDipole moment, Hydrogen bondingCorrelated with stability, polarity, reactivity, and swelling. rsc.orgresearchgate.net rsc.orgresearchgate.net
Molecular DockingPoly[(this compound)-co-(acrylamide)]Heparanase (7PRT)Interaction at HBDII and HBDIII. Docking scores around -11.08 kcal mol-1. rsc.orgnih.gov rsc.orgnih.gov
Molecular DockingThis compound dimer (G2)Heparanase (7PRT)Interacted with HBDII, forming four hydrogen bonds. researchgate.net researchgate.net
Molecular DockingThis compound polymer (G6)Heparanase (7PRT)Increased binding affinity compared to monomer. Formed 8 hydrogen bonds. researchgate.net researchgate.net

Future Research Directions and Translational Perspectives of N Acryloylglycine

Development of Next-Generation Stimuli-Responsive Materials

Poly(N-acryloylglycine) (PNAG) and its copolymers are central to the development of next-generation stimuli-responsive materials due to their ability to change properties in response to external cues such as pH and temperature. expresspolymlett.comresearchgate.netscientific.netresearchgate.net These "smart" materials are designed to exhibit reversible alterations in structure or characteristics, making them highly promising for various applications. mdpi.com

Research highlights the development of pH/temperature-sensitive hydrogels based on PNAG and its composites. For instance, hydrogel beads with a core-shelled structure composed of calcium alginate and PNAG have demonstrated distinct sensitivities to pH and temperature, showing higher drug release at pH 7.4 and 37°C compared to pH 2.1 and 24°C. expresspolymlett.comresearchgate.net

Another area of focus is the creation of injectable, physically cross-linked PNAG hydrogels. These hydrogels exhibit sol-gel transition behavior influenced by PNAG concentration, pH, and ionic strength. researchgate.net Their injectability stems from hydrogen bonding interactions among carboxyl and amide groups in the PNAG chains and water molecules. researchgate.net In vitro drug release studies using caffeine (B1668208) as a model drug showed that the release rate from these hydrogels is dependent on PNAG concentration, temperature, and pH. researchgate.net

Furthermore, PNAG has been incorporated into interpenetrating polymer network (IPN) hydrogels, combining with polymers like poly(N-isopropylacrylamide) (PNIPAm) to create materials with tunable thermo-responsive behavior over a broad temperature range. mdpi.com These composite hydrogels can exhibit enhanced mechanical strength and self-healing properties, making them suitable for applications in electronic skin, wearable technology, and bionics. mdpi.com

Stimuli-responsive hydrogels based on this compound and other components are also being explored for wound healing applications. aip.org These materials can be designed to release active substances in response to the wound microenvironment, such as changes in pH or temperature. aip.org

The development of multi-stimuli responsive block copolymers incorporating this compound derivatives is also underway. researchgate.net These materials can respond to combinations of stimuli like temperature, pH, and light, offering precise control over their behavior and potential applications in areas such as controlled micellization and drug delivery. researchgate.netnsf.gov

Data illustrating the temperature and pH sensitivity of PNAG-based hydrogels is crucial for understanding their potential in controlled release applications.

Hydrogel CompositionStimulusConditionCumulative Drug Release (%)Time (min)Citation
Calcium Alginate/PNAG Beads (Core-Shell)pHpH 7.4 PBS~83.5650 expresspolymlett.comresearchgate.net
Calcium Alginate/PNAG Beads (Core-Shell)pHpH 2.1 PBS~16.6650 expresspolymlett.comresearchgate.net
Calcium Alginate/PNAG Beads (Core-Shell)Temperature37°CFaster release rate- expresspolymlett.comresearchgate.net
Calcium Alginate/PNAG Beads (Core-Shell)Temperature24°CSlower release rate- expresspolymlett.comresearchgate.net
Injectable PNAG HydrogelTemperature37°C88 (Caffeine)120 researchgate.net
Injectable PNAG HydrogelTemperatureRoom Temperature69 (Caffeine)120 researchgate.net
PNAG/Copoly(this compound methyl ester and this compound ethyl ester) BeadspHpH 7.4 PBS~60.1500 scientific.net
PNAG/Copoly(this compound methyl ester and this compound ethyl ester) BeadspHpH 2.1 PBS~22.3500 scientific.net
PNAG/Copoly(this compound methyl ester and this compound ethyl ester) BeadsTemperature18°CFaster release rate- scientific.net
PNAG/Copoly(this compound methyl ester and this compound ethyl ester) BeadsTemperature37°CSlower release rate- scientific.net

Clinical Translation of this compound-Based Therapeutics

The potential for clinical translation of this compound-based therapeutics is largely centered on its use in drug delivery systems and regenerative medicine, particularly wound healing and nerve regeneration. The biocompatibility and tunable properties of polymers derived from NAG, such as PNAG and its copolymers, make them attractive candidates for these applications. smolecule.comrsc.org

PNAG nanoparticles have shown promise in accelerating skin restoration due to their ability to coordinate cell proliferation and migration, exhibit anti-inflammatory actions, and promote tissue regeneration without the need for external synergistic factors like drugs, genes, or cells. rsc.org In vivo assessments have demonstrated significantly higher wound healing efficiency with PNAG nanoparticle formulations compared to control groups. rsc.orgrsc.org Studies have indicated that PNAG nanoparticles interact effectively with biological systems, particularly in wound healing contexts, by coordinating immune responses and promoting tissue repair. smolecule.com Their interactions at the cellular level suggest potential for developing therapies targeting chronic wounds. smolecule.com

Injectable hydrogels based on PNAG and its derivatives are being investigated as drug carriers. researchgate.net These hydrogels can provide controlled release of therapeutic agents, as demonstrated by studies with caffeine and indomethacin (B1671933). expresspolymlett.comresearchgate.netresearchgate.net The pH and temperature responsiveness of these hydrogels allows for targeted drug release in specific physiological environments. expresspolymlett.comresearchgate.net

Furthermore, copolymers of this compound are being explored for organ-targeted drug delivery systems. rsc.org Amphiphilic copolymer nanoparticles synthesized using this compound and other monomers have shown potential for targeting specific tissues, such as breast tissue for the delivery of anticancer agents. rsc.org These nanoparticles can exhibit pH-based drug release behavior. rsc.org

In the field of neural regeneration, hydrogels incorporating this compound derivatives are being developed to mimic the cellular microenvironment and promote neurite growth. researchgate.netresearchgate.net These hydrogels can provide structural support and facilitate cellular adhesion and differentiation. researchgate.netresearchgate.net Studies suggest that such hydrogels can protect neurons from oxidative stress and may be clinically relevant for promoting nerve regeneration. researchgate.net

The potential for clinical translation is supported by findings on the biocompatibility and hemocompatibility of PNAG nanoparticles. rsc.org Cytotoxicity studies have shown excellent cytocompatibility of PNAG nanoparticles with fibroblast and endothelial cells at relevant concentrations. rsc.org

Data from in vivo wound healing studies highlight the translational potential of PNAG nanoparticles.

MaterialApplicationIn Vivo ResultFold Increase/Improvement vs ControlCitation
PNAG NanoparticlesWound HealingAccelerated skin restoration~31% higher wound healing efficiency rsc.orgrsc.org

Integration with Advanced Biotechnological Platforms

This compound and its polymers are being integrated with advanced biotechnological platforms to create novel functional materials and systems for various applications, including biosensing, tissue engineering, and bioimaging.

Poly(this compound) has been utilized in the development of biosensors. For example, PNAG-grafted magnetic nanoparticles have been explored for DNA biosensing applications, demonstrating specific interaction with biotin-conjugated peptide nucleic acid. science.gov This integration leverages the properties of PNAG for surface modification and conjugation, enabling the creation of sensitive detection platforms. science.gov

In tissue engineering, hydrogels containing this compound derivatives are being developed as scaffolds that mimic the extracellular matrix, providing structural support and promoting cell growth and differentiation. researchgate.netresearchgate.netqscience.com These hydrogels can be designed with tunable mechanical properties and porosity to suit specific tissue regeneration applications. qscience.comfrontiersin.org The ability of these hydrogels to create a stable 3D environment and facilitate cellular processes is crucial for their integration into tissue engineering strategies. researchgate.netresearchgate.net

Furthermore, this compound-based materials are being explored for integration with 3D bioprinting techniques to create complex tissue constructs. dovepress.comacs.org Hydrogels with appropriate rheological and crosslinking properties are essential as bioinks for extrusion bioprinting, and NAG-derived polymers can contribute to the development of such materials with tunable mechanical properties and degradation rates. acs.org

The use of this compound in the synthesis of amphiphilic copolymers for the creation of nanoparticles and micelles represents another area of integration with advanced biotechnological approaches, particularly for targeted delivery and bioimaging. researchgate.netrsc.orgsci-hub.se These self-assembled structures can encapsulate and deliver various molecules and can be functionalized for specific targeting and imaging capabilities. rsc.orgsci-hub.se For instance, doxorubicin-conjugated magnetic nanoparticles coated with copolymers including this compound methyl ester have been investigated for targeted drug delivery to cancer cells and demonstrated potential for bioimaging. sci-hub.senih.gov

The development of injectable hydrogels that are both thermal and near-infrared (NIR)-responsive, incorporating poly(N-acryloyl glycinamide) copolymers, highlights the integration with advanced bioimaging techniques. nih.gov These hydrogels can be tracked in vivo using fluorescence imaging, allowing for monitoring of drug delivery and hydrogel degradation. nih.gov

Data on the properties of PNAG-based materials relevant to biotechnological integration:

Material TypeApplication AreaKey Feature(s)Relevant Finding(s)Citation
PNAG-grafted Magnetic NanoparticlesBiosensing (DNA)Specific interaction with biotin-conjugated PNAEffectively used as a platform for DNA detection. science.gov
PNAG/Acrylamide (B121943) HydrogelsTissue Engineering (Neural)Mimics cellular microenvironment, promotes neurite growthProvides stable 3D environment, facilitates adhesion, proliferation, differentiation. researchgate.netresearchgate.net
Amphiphilic Copolymer NanoparticlesTargeted Drug Delivery/BioimagingOrgan targeting, pH-responsive release, fluorescenceDemonstrated targeting efficiency and in vivo tracking potential. rsc.orgnih.gov
Injectable Thermal/NIR-Responsive HydrogelsDrug Delivery/BioimagingThermal and NIR responsiveness, in vivo trackingAllows controlled release and monitoring of delivery and degradation. nih.gov

Addressing Challenges and Limitations in Research and Application

While this compound and its polymers offer significant potential, several challenges and limitations need to be addressed for their successful translation and widespread application. These include optimizing synthesis methods, enhancing material properties, ensuring long-term stability and biodegradability, and overcoming complexities in scaling up production.

One challenge lies in the synthesis of this compound and its polymers. While general methods involving the reaction of glycine (B1666218) with acryloyl chloride exist, optimizing reaction conditions, purification, and yield for large-scale production remains important. smolecule.com Greener and simpler polymerization techniques are being explored to reduce energy consumption and the use of metallic catalysts. rsc.org

Enhancing the mechanical properties of hydrogels based on this compound is crucial for applications requiring structural integrity, such as tissue engineering scaffolds. mdpi.comqscience.comfrontiersin.org Strategies involving the incorporation of reinforcing agents or the formation of interpenetrating networks are being investigated to improve mechanical strength without compromising other desirable properties like flexibility and responsiveness. mdpi.comfrontiersin.org

Controlling the degradation rate of this compound-based materials is essential for biomedical applications, particularly for drug delivery systems and tissue engineering scaffolds, where the material needs to degrade at a rate that matches tissue regeneration or drug release kinetics. frontiersin.org Future research needs to focus on designing materials with tunable biodegradability. frontiersin.org

Ensuring the long-term stability of stimuli-responsive properties is another critical aspect. The reversible changes in response to stimuli should be maintained over prolonged periods for effective application in drug delivery or as components in smart materials. oaepublish.com

For clinical translation, addressing the complexities of scaling up the synthesis and fabrication processes while maintaining quality and reproducibility is vital. rsc.org The transition from laboratory-scale production to manufacturing quantities requires robust and cost-effective methods.

Furthermore, for applications involving integration with biological systems, ensuring the long-term biocompatibility and hemocompatibility of the materials is paramount. rsc.org While initial studies show promise, comprehensive in vivo studies are needed to evaluate potential long-term effects and immune responses. rsc.org

Challenges also exist in designing multi-stimuli responsive systems, particularly in ensuring that different stimuli can independently activate specific components without unintended cross-reactivity or degradation. nsf.gov

Data highlighting challenges and ongoing efforts:

Challenge AreaDescriptionResearch Focus / ApproachCitation
Synthesis OptimizationImproving yield, purity, and scalability; reducing environmental impact.Exploring greener polymerization techniques, optimizing reaction conditions. smolecule.comrsc.org
Mechanical Strength EnhancementIncreasing robustness for load-bearing applications (e.g., tissue scaffolds).Incorporating reinforcing agents, developing interpenetrating networks, optimizing crosslinking density. mdpi.comqscience.comfrontiersin.org
Controlled DegradabilityTuning degradation rate to match biological processes or release kinetics.Designing materials with specific cleavage sites, controlling crosslinking density and material composition. frontiersin.org
Long-Term Stimuli ResponsivenessMaintaining reversible property changes over extended periods.Investigating material stability under various environmental conditions, optimizing polymer architecture. oaepublish.com
Scaling Up ProductionDeveloping cost-effective and reproducible methods for large-scale manufacturing.Implementing robust synthesis and fabrication processes suitable for industrial scale.-
Long-Term Biocompatibility/HemocompatibilityEnsuring safety and minimal adverse reactions over prolonged exposure in vivo.Conducting comprehensive in vivo studies, evaluating immune responses and degradation products. rsc.org
Orthogonal Stimuli ResponseDesigning multi-responsive systems where stimuli act independently.Careful selection and integration of responsive moieties, understanding interaction mechanisms. nsf.gov

Ethical Considerations in Biomedical Applications

The increasing potential of this compound-based materials in biomedical applications necessitates careful consideration of ethical implications. As research progresses towards clinical translation and integration with advanced biotechnological platforms, it is crucial to address potential ethical challenges related to safety, equity, informed consent, and the responsible development and deployment of these technologies.

Ensuring the long-term safety and biocompatibility of this compound-based materials is a primary ethical consideration. rsc.org While in vitro and initial in vivo studies may indicate favorable properties, thorough and long-term toxicological assessments are required to understand any potential adverse effects, degradation product toxicity, or immune responses in humans. rsc.org The ethical responsibility to "do no harm" mandates rigorous safety testing before clinical application.

Equitable access to this compound-based therapies and materials is another important ethical dimension. As these technologies advance, efforts should be made to ensure that they are accessible and affordable to all who could benefit, regardless of socioeconomic status or geographical location. Avoiding disparities in access is crucial for promoting health equity.

Informed consent is paramount when this compound-based materials are used in clinical trials or therapeutic interventions. Patients must be fully informed about the nature of the material, its potential benefits and risks, alternative treatments, and their right to withdraw from treatment. The complexity of some advanced materials and their mechanisms of action may require clear and understandable communication to ensure truly informed consent.

The integration of this compound-based materials with advanced biotechnological platforms, such as biosensors and targeted drug delivery systems, raises further ethical considerations. For instance, the use of sophisticated biosensors could lead to concerns about data privacy and security. science.gov Targeted therapies raise questions about patient selection and the potential for unintended effects on non-target tissues. rsc.org

Responsible innovation in the development of these materials is essential. This includes considering the environmental impact of their production and disposal, as well as potential societal implications. Transparency in research findings and open communication with the public about the potential benefits and risks are also part of responsible development.

Ethical considerations also extend to research practices, including the ethical use of animal models in preclinical studies and ensuring that research is conducted with integrity and adheres to ethical guidelines. rsc.orgrsc.org

The future research and translational perspectives of this compound must be guided by a strong ethical framework that prioritizes patient well-being, equity, transparency, and responsible innovation throughout the research, development, and application phases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.